6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557605
InChI: InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-9-10(14-6-8)18-7-15-9/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3
Molecular Formula: C12H15BN2O2S
Molecular Weight: 262.14 g/mol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC13557605

Molecular Formula: C12H15BN2O2S

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine -

Specification

Molecular Formula C12H15BN2O2S
Molecular Weight 262.14 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-9-10(14-6-8)18-7-15-9/h5-7H,1-4H3
Standard InChI Key CEIGJRWOLKEKLM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₂H₁₅BN₂O₂S, with a molecular weight of 262.14 g/mol . Its IUPAC name, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1, thiazolo[5,4-b]pyridine, reflects the fusion of a thiazole ring with a pyridine system at the 5,4-b position, substituted at the 6-position by a boronic ester group. The boronic ester, a protected form of boronic acid, enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1580489-60-6
Molecular FormulaC₁₂H₁₅BN₂O₂S
Molecular Weight262.14 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3
InChI KeyCEIGJRWOLKEKLM-UHFFFAOYSA-N
PubChem CID72214754

The crystal structure of related thiazolo[5,4-b]pyridine derivatives reveals planar heterocyclic systems, with the boronic ester group adopting a trigonal planar geometry conducive to transmetalation in catalytic cycles .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine typically involves Suzuki-Miyaura coupling or Liebeskind-Srogl reactions. For example, 3-amino-5-bromo-2-chloropyridine undergoes cyclization with potassium thiocyanate to form the thiazolo[5,4-b]pyridine scaffold, followed by Boc protection and boronic ester installation via palladium-catalyzed coupling . Yields for such steps range from 70% to 90%, depending on substituents and reaction conditions .

Reactivity in Cross-Coupling Reactions

The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For instance, coupling with 2-methyl-5-nitrophenylboronic acid pinacol ester under Pd(dppf)Cl₂ catalysis yields nitro-functionalized intermediates, which are subsequently reduced to anilines for further derivatization . This reactivity is critical for generating libraries of bioactive molecules, such as c-KIT kinase inhibitors .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

ParameterRecommendation
Storage Temperature-20°C (short-term), -80°C (long-term)
Solubility≥10 mg/mL in DMSO, ethanol
StabilitySensitive to moisture and oxygen

Future Directions

Ongoing research aims to expand the compound’s applications in photoredox catalysis and targeted drug delivery. Computational studies predicting its binding affinity for tyrosine kinases could streamline inhibitor design, while green chemistry approaches may improve synthetic efficiency .

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